molecular formula C25H22N2O4S2 B2519680 2-(naphthalen-2-yloxy)-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)acetamide CAS No. 898447-99-9

2-(naphthalen-2-yloxy)-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)acetamide

Cat. No. B2519680
CAS RN: 898447-99-9
M. Wt: 478.58
InChI Key: AODCJZWCWQHYFO-UHFFFAOYSA-N
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Description

The compound "2-(naphthalen-2-yloxy)-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)acetamide" is a chemically synthesized molecule that appears to be related to a class of compounds with potential biological activities. While the specific compound is not directly mentioned in the provided papers, related compounds with naphthalene and quinoline moieties have been studied for their biological properties, including anti-angiogenic and antiproliferative activities .

Synthesis Analysis

The synthesis of related compounds involves the creation of naphthalene and quinoline derivatives. For instance, a compound with a naphthalene moiety and a hydroxamic acid group has been synthesized and identified as a potent inhibitor of aminopeptidase N . Another study reports the synthesis of N-(naphthalen-2-yl)acetamide derivatives with quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)-one, which have shown antiproliferative activities against various human cancer cell lines . These syntheses often involve multi-step reactions, including the use of metal-chelating groups or specific functional groups that target biological molecules.

Molecular Structure Analysis

The molecular structure of compounds similar to the one typically includes a naphthalene ring system, which is known for its planar and aromatic characteristics, and a quinoline or tetrahydroquinoline moiety, which can interact with biological targets. The presence of a thiophen-2-ylsulfonyl group suggests additional reactivity and potential for binding with biological molecules due to the sulfur-containing functional group .

Chemical Reactions Analysis

Compounds with naphthalene and quinoline structures can undergo various chemical reactions. For example, the photoinduced intramolecular rearrangement of (E)-3-styrylquinolin-4(1H)-ones under UV light to yield (2-aminophenyl)(naphthalen-2-yl)methanones demonstrates the reactivity of such compounds under specific conditions . This type of reaction highlights the potential for creating diverse derivatives with different biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would likely include high stability due to the aromatic systems and potential solubility in organic solvents. The presence of a sulfonyl group could increase polarity, potentially affecting solubility in aqueous environments. The specific properties would depend on the exact structure and substituents present in the molecule.

Scientific Research Applications

Antiproliferative Activities

Chen et al. (2013) synthesized derivatives bearing structural motifs related to the query compound and evaluated their antiproliferative activities against a panel of human cancer cell lines. Among these compounds, one demonstrated significant activity against nasopharyngeal carcinoma (NPC-TW01) cell lines, inhibiting proliferation by altering cell division and causing cell cycle arrest in the S phase. This suggests potential applications in cancer therapeutics, especially for targeting specific tumor types without affecting healthy cells Chen et al. (2013).

Photophysics and Computational Studies

Pannipara et al. (2017) reported on the synthesis of dihydroquinazolinone derivatives and their photophysical properties. The study highlighted how changes in solvent polarity significantly affect the compounds' emission spectra, suggesting applications in materials science, particularly in designing solvent-sensitive fluorescent materials for sensing and imaging applications Pannipara et al. (2017).

Antibacterial and Anticancer Evaluation

Grassberger et al. (1984) explored the antibacterial activities of 1,2,3-diazaborine derivatives and analogs, including structures related to the query compound. This work suggests that modifications to the core structure can lead to compounds with specific antibacterial properties, potentially useful in developing new antibiotics Grassberger et al. (1984).

Anti-angiogenic Activity

Lee et al. (2005) identified a compound as a potent inhibitor of aminopeptidase N (APN), displaying anti-angiogenic activity by inhibiting endothelial cell invasion at low micromolar concentrations. This finding points to possible applications in cancer treatment by targeting tumor angiogenesis Lee et al. (2005).

Anti-inflammatory and Analgesic Evaluation

Rajasekaran et al. (2011) synthesized thioxoquinazolinone derivatives and evaluated their anti-inflammatory and analgesic activities. Their findings indicate that certain derivatives exhibit significant activity, suggesting the potential for developing new anti-inflammatory and analgesic agents Rajasekaran et al. (2011).

Mechanism of Action

properties

IUPAC Name

2-naphthalen-2-yloxy-N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O4S2/c28-24(17-31-22-12-10-18-5-1-2-6-20(18)15-22)26-21-11-9-19-7-3-13-27(23(19)16-21)33(29,30)25-8-4-14-32-25/h1-2,4-6,8-12,14-16H,3,7,13,17H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AODCJZWCWQHYFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)NC(=O)COC3=CC4=CC=CC=C4C=C3)N(C1)S(=O)(=O)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(naphthalen-2-yloxy)-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)acetamide

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